molecular formula C18H13N3Na2O8S2 B1497314 Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate CAS No. 5858-61-7

Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B1497314
CAS No.: 5858-61-7
M. Wt: 509.4 g/mol
InChI Key: KXKUXNYZNUPMJA-UHFFFAOYSA-L
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Description

Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate (CAS: 5858-61-7) is a synthetic azo dye characterized by its disodium sulfonate groups, a central naphthalene backbone, and an acetylated aromatic amine substituent. Its IUPAC name, disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate, reflects its structural complexity . The compound is widely utilized in pharmaceuticals and cosmetics due to its stability and vibrant coloration properties . Key applications include its role in hair dyes (e.g., CI 17200 and CI 18065 analogs) and as a biochemical intermediate in drug formulations .

The molecule’s water solubility is enhanced by the two sulfonate groups, making it suitable for aqueous-based products.

Properties

IUPAC Name

disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-12-2-4-13(5-3-12)20-21-17-16(31(27,28)29)9-11-8-14(30(24,25)26)6-7-15(11)18(17)23;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKUXNYZNUPMJA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019300
Record name C.I. Acid Red 7
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-61-7
Record name Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Red 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
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Biological Activity

Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate, commonly known as Acid Red 7 or Eriorubine G, is a synthetic azo dye with notable applications in various fields, including textiles and biological research. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic uses, and associated case studies.

  • Molecular Formula : C₁₈H₁₃N₃Na₂O₈S₂
  • Molecular Weight : 509.42 g/mol
  • CAS Number : 5858-61-7

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its chemical structure, which includes an azo group and hydroxynaphthalene moieties. The following mechanisms have been identified:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Anticancer Properties : Recent studies have indicated that derivatives of naphthoquinones, structurally related to Acid Red 7, exhibit significant antiproliferative effects against various cancer cell lines (e.g., MCF-7 and DU-145). The mechanism involves inducing apoptosis and disrupting cellular redox homeostasis .
  • Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

A series of experiments evaluated the cytotoxicity of Acid Red 7 on different cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-71.5Induction of apoptosis
DU-1452.0Disruption of redox balance
T242.5Cell cycle arrest

These findings suggest that Acid Red 7 can effectively inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with Acid Red 7 led to a significant decrease in cell viability. The compound was found to activate apoptotic pathways, evidenced by increased caspase activity and DNA fragmentation.
  • Prostate Cancer Model : In vivo studies using DU-145 xenografts in mice indicated that Acid Red 7 administration resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Comparison with Similar Compounds

Table 1: Key Structural and Application Differences

Compound Name CAS No. Molecular Formula Substituents Key Applications Evidence Sources
Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate 5858-61-7 C₁₆H₁₂N₃Na₂O₈S₂ Acetylamino, hydroxyl, two sulfonates Cosmetics (hair dyes), pharmaceuticals
Acid Red 33 (CI 17200) 3567-66-6 C₁₆H₁₁N₃Na₂O₈S₂ Amino, hydroxyl, phenylazo Hair dyes, textiles
Acid Red 35 (CI 18065) 6441-93-6 C₁₈H₁₄N₃Na₂O₈S₂ Acetylamino, o-tolyl group Hair dyes, food colorants
Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulphonate 5850-35-1 C₂₂H₁₅N₅Na₂O₈S₂ Two azo groups, nitro, amino Textile dyeing, research chemicals
Tetrasodium 3,3'-[(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(azo)]bis[5-(acetylamino)-4-hydroxynaphthalene-2,7-disulphonate] N/A C₄₀H₂₈N₈Na₄O₁₆S₄ Bis-azo, dimethoxy, acetylated amine High-performance pigments

Key Differences and Implications

Substituent Effects: The acetylamino group in the target compound enhances steric bulk and reduces metabolic degradation compared to simpler amines in Acid Red 33 .

Application Scope :

  • Acid Red 35’s o-tolyl group improves lipid solubility, enabling use in hydrophobic matrices like wax-based cosmetics .
  • The tetrasodium compound (Table 1) exhibits superior color fastness due to its bis-azo structure and dimethoxy substituents, ideal for automotive coatings .

Nitro-containing analogs (e.g., CAS 5850-35-1) may require stricter handling due to genotoxicity risks inferred from structural alerts .

Molecular Weight and Solubility Trends

  • Lower molecular weight compounds (e.g., Acid Red 33: 499.4 g/mol) exhibit higher solubility in polar solvents.
  • Bulkier structures (e.g., tetrasodium derivative: ~1,200 g/mol) are preferred for high-temperature industrial processes due to reduced sublimation .

Preparation Methods

Raw Materials

Raw Material Role Purity/Notes
N-(4-aminophenyl)acetamide Aromatic amine for diazotization High purity, free from impurities
Sodium nitrite (NaNO2) Diazotizing agent Fresh, analytical grade
Hydrochloric acid (HCl) Acid medium for diazotization Concentrated, diluted as needed
4-Hydroxynaphthalene-2,7-disulfonic acid Coupling component Disulfonic acid form
Sodium acetate Buffering agent Analytical grade
Sodium carbonate pH adjustment Analytical grade
Sodium chloride Precipitation of dye Analytical grade
Water Solvent Deionized

Stepwise Synthesis

  • Diazotization:

    • Dissolve N-(4-aminophenyl)acetamide in water with sodium carbonate to maintain a basic medium.
    • Cool the solution to 0–5 °C.
    • Add hydrochloric acid to acidify the solution.
    • Slowly add sodium nitrite solution to form the diazonium salt. The reaction is monitored to maintain the temperature and pH to prevent decomposition.
  • Coupling Reaction:

    • Prepare a buffered aqueous solution of 4-hydroxynaphthalene-2,7-disulfonic acid and sodium acetate.
    • Slowly add the diazonium salt solution to the coupling component under stirring at low temperature (10–15 °C).
    • Maintain pH around 12 using sodium hydroxide to facilitate coupling.
    • After completion (about 15 minutes), neutralize the solution to pH 7 with hydrochloric acid.
  • Isolation and Purification:

    • Add sodium chloride to precipitate the azo dye.
    • Filter the precipitate and wash thoroughly.
    • Dry the product under vacuum at temperatures between 70–90 °C.

Reaction Conditions Summary

Parameter Condition Purpose
Temperature (Diazotization) 0–5 °C Stabilize diazonium salt
pH (Diazotization) Acidic (adjusted with HCl) Facilitate diazonium formation
Temperature (Coupling) 10–15 °C Optimize azo coupling
pH (Coupling) ~12 (alkaline) Enhance coupling efficiency
Precipitation Addition of NaCl Dye isolation
Drying temperature 70–90 °C (vacuum) Remove moisture, preserve dye

Research Findings and Analytical Data

  • The azo coupling reaction is highly selective, producing the monoazo dye with the acetylamino group intact.
  • The product exhibits excellent solubility in water due to the disulfonate groups.
  • Dyeings on wool and other animal fibers show excellent fastness to light, washing, and perspiration.
  • The dye exhibits blue to red-violet shades depending on the exact substituents and reaction conditions.

Comparative Preparation Routes from Patent Literature

A related patent (US3558592A) describes similar phenyl-azo-naphthol dyes prepared by diazotization of aromatic amines followed by coupling with hydroxynaphthalene disulfonic acid derivatives. This patent emphasizes:

  • The use of acylated aromatic amines (such as acetylamino derivatives) for improved dye properties.
  • Control of pH and temperature during diazotization and coupling to maximize yield and purity.
  • The possibility of modifying acyl groups to tune dye properties.
  • The elimination of hydrogen bromide in some acyl derivatives to form reactive intermediates, though this is more relevant to brominated acyl groups than acetyl groups.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) pH Range Time (min) Notes
Diazotization N-(4-aminophenyl)acetamide, NaNO2, HCl 0–5 1–2 ~30 Maintain low temp to stabilize diazonium
Coupling 4-Hydroxynaphthalene-2,7-disulfonic acid, NaOAc 10–15 11–12 15 Alkaline pH favors coupling
Neutralization HCl Ambient 7 Prepares for precipitation
Precipitation NaCl Ambient Dye isolation by salt-induced precipitation
Drying Vacuum drying 70–90 Several hrs Ensures dry, stable product

Q & A

Q. How can researchers resolve contradictions in reported photostability data for this azo dye under UV and visible light?

  • Methodological Answer : Perform controlled photodegradation experiments using monochromatic light sources (e.g., 365 nm for UV, 450 nm for visible). Monitor degradation kinetics via LC-MS to identify intermediates (e.g., sulfonated naphthoquinones). Compare quantum yield calculations under inert (N₂) vs. oxygenated conditions to isolate oxidation pathways .

Q. What methodologies are recommended for evaluating the environmental persistence of this compound given limited ecotoxicological data?

  • Methodological Answer : Follow OECD Test Guidelines:
  • OECD 301 : Aerobic biodegradability using activated sludge.
  • OECD 305 : Bioaccumulation in Daphnia magna or fish models.
  • Use LC-MS/MS to quantify parent compound and metabolites in simulated aquatic systems (pH 7.4, 25°C) over 28 days .

Q. How can the compound’s interaction with biological macromolecules (e.g., proteins) be systematically studied for biomedical applications?

  • Methodological Answer :
  • Fluorescence Quenching : Titrate the dye with bovine serum albumin (BSA) and measure Stern-Volmer constants to assess binding affinity.
  • Molecular Docking : Simulate interactions with albumin using AutoDock Vina, focusing on sulfonate and azo groups as binding sites.
  • Validate cytotoxicity via MTT assays in human keratinocyte (HaCaT) cell lines at 1–100 µM concentrations .

Q. What experimental approaches can determine the thermal decomposition mechanisms of this compound in solvent systems?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection to identify volatile decomposition products (e.g., SO₂, NH₃). Compare activation energies (Ea) derived from Kissinger plots in polar (water) vs. nonpolar (toluene) solvents to assess solvent effects on stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., exposure time, serum concentration) and validate dye purity via HPLC (>98%). Perform comparative studies using identical cell lines (e.g., HepG2 vs. HaCaT) under normoxic vs. hypoxic conditions to isolate metabolic interference .

Q. What strategies mitigate conflicting results in solubility studies across pH ranges?

  • Methodological Answer : Use potentiometric titration to measure pH-dependent solubility precisely. Cross-validate with computational models (e.g., COSMO-RS) to predict solvation free energy. Account for ionic strength effects by adjusting NaCl concentrations (0.1–1.0 M) .

Tables for Key Properties

Property Method Typical Value Reference
Molecular WeightMass Spectrometry509.42 g/mol
λmax (UV-Vis)Spectroscopy500–520 nm (pH-dependent)
Aqueous Solubility (pH 7)Gravimetric Analysis>100 mg/mL
Thermal Decomposition OnsetTGA220–240°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Reactant of Route 2
Reactant of Route 2
Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

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